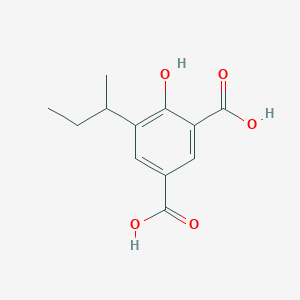
2-Butenamide, N-phenyl-, (2E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Butenamide, N-phenyl-, (2E)-” also known as “(2E)-N-Phenyl-2-butenamide” is a chemical compound with the molecular formula C10H11NO . Its average mass is 161.200 Da and its monoisotopic mass is 161.084061 Da .
Molecular Structure Analysis
The molecular structure of “2-Butenamide, N-phenyl-, (2E)-” consists of a phenyl group attached to a butenamide group via a nitrogen atom . The double bond in the butenamide group is in the E configuration .Physical And Chemical Properties Analysis
“2-Butenamide, N-phenyl-, (2E)-” has a molecular weight of 161.2004 . More detailed physical and chemical properties were not found in the web search results.Mechanism of Action
The mechanism of action of 2-Butenamide, N-phenyl-, (2E)- is not fully understood. However, it has been proposed that it exerts its biological effects by inhibiting various enzymes and signaling pathways involved in inflammation and cancer development. It has also been suggested that it may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-Butenamide, N-phenyl-, (2E)- exhibits various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the development of inflammation. It has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, 2-Butenamide, N-phenyl-, (2E)- has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Butenamide, N-phenyl-, (2E)- in lab experiments is its low toxicity and high solubility in organic solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-Butenamide, N-phenyl-, (2E)- is its instability under certain conditions, such as high temperatures and acidic or basic environments. This can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for the research on 2-Butenamide, N-phenyl-, (2E)-. One potential area of research is the development of new drugs based on its anti-inflammatory and anticancer properties. Another potential area of research is the use of 2-Butenamide, N-phenyl-, (2E)- in the development of new materials, such as liquid crystals and polymers. Additionally, further studies are needed to fully understand the mechanism of action of 2-Butenamide, N-phenyl-, (2E)- and its potential applications in various fields.
Synthesis Methods
The synthesis of 2-Butenamide, N-phenyl-, (2E)- can be achieved through various methods, including the reaction of cinnamoyl chloride with aniline in the presence of a base, the reaction of cinnamic acid with aniline in the presence of a dehydrating agent, and the reaction of cinnamic acid with phenyl isocyanate. The most common method for synthesizing 2-Butenamide, N-phenyl-, (2E)- is the reaction of cinnamoyl chloride with aniline in the presence of triethylamine.
Scientific Research Applications
2-Butenamide, N-phenyl-, (2E)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 2-Butenamide, N-phenyl-, (2E)- has been investigated for its potential use in the development of new materials, such as polymers and liquid crystals. It has also been studied for its potential use as a plant growth regulator in agriculture.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Butenamide, N-phenyl-, (2E)- involves the reaction between N-phenylpropenamide and acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "N-phenylpropenamide", "Acetic anhydride", "Catalyst" ], "Reaction": [ "Add N-phenylpropenamide and acetic anhydride to a reaction flask", "Add a catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Cool the reaction mixture and pour it into ice-cold water", "Extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the solution and evaporate the solvent to obtain the desired product" ] } | |
| 17645-30-6 | |
Molecular Formula |
C10H11NO |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(E)-N-phenylbut-2-enamide |
InChI |
InChI=1S/C10H11NO/c1-2-6-10(12)11-9-7-4-3-5-8-9/h2-8H,1H3,(H,11,12)/b6-2+ |
InChI Key |
BZSYYMAHNJHZCB-QHHAFSJGSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=CC=C1 |
SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC=CC(=O)NC1=CC=CC=C1 |
synonyms |
2-ButenaMide, N-phenyl-, (2E)- |
Origin of Product |
United States |
Q1: Why is the Z stereochemistry of butenanilide derivatives crucial for high enantioselectivity in asymmetric Heck reactions?
A1: The Z stereochemistry of the butenanilide starting material is crucial for achieving high enantioselectivity during the asymmetric Heck cyclization. [, ] This is likely due to steric interactions in the transition state of the reaction. The specific orientation of the Z-olefin in proximity to the chiral catalyst (e.g., Pd-BINAP) allows for preferential formation of one enantiomer over the other.
Q2: What is the significance of using butenanilide derivatives in the synthesis of physostigmine?
A2: Butenanilide derivatives provide a versatile handle for constructing the tricyclic core of physostigmine and its analogs. [, ] The key step involves an intramolecular asymmetric Heck reaction, which forms a quaternary carbon center with high enantiomeric excess. This strategy allows access to either enantiomer of physostigmine by selecting the appropriate chiral ligand for the palladium catalyst.
Q3: Can the butenanilide strategy be extended to synthesize other complex molecules besides physostigmine?
A3: Yes, the asymmetric Heck cyclization of Z-butenanilides offers a general approach to synthesize various 3-alkyl-3-aryloxindoles, important structural motifs found in many bioactive compounds. [] Researchers have successfully incorporated a diverse range of aryl and heteroaryl substituents onto the oxindole core, highlighting the method's versatility.
Q4: Are there any limitations to the types of substituents compatible with this asymmetric Heck cyclization?
A4: While generally broadly applicable, certain substituents can impact the efficiency and enantioselectivity of the Heck cyclization. [] For instance, aryl substituents bearing ortho-nitro or basic amine groups are not well-tolerated, likely due to their potential to coordinate with the palladium catalyst and interfere with the reaction. Extremely bulky substituents may also hinder the cyclization process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



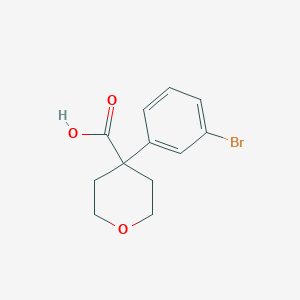

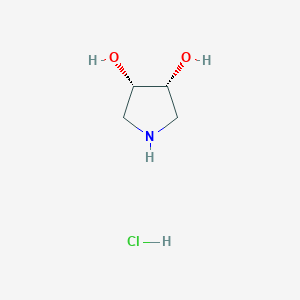
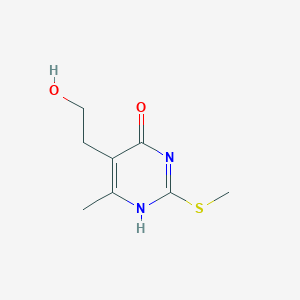

![7-Methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B182030.png)
![2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane](/img/structure/B182031.png)
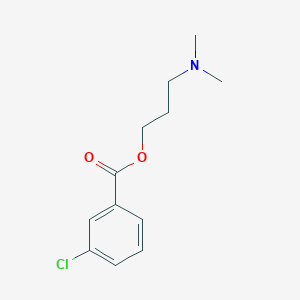
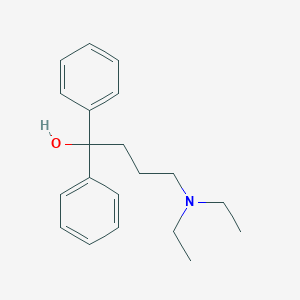
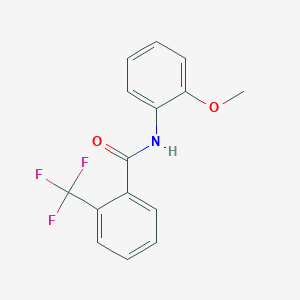
![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
![1-azabicyclo[2.2.2]octan-3-yl 1H-xanthene-9-carboxylate](/img/structure/B182038.png)
